molecular formula C10H11N3O B1447905 N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide CAS No. 1597528-05-6

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide

Cat. No.: B1447905
CAS No.: 1597528-05-6
M. Wt: 189.21 g/mol
InChI Key: BCJXDZGIFOIGOL-UHFFFAOYSA-N
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Description

“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is a compound with the CAS Number: 1597528-05-6 . Its IUPAC name is (1-methyl-1H-indol-4-yl) (nitroso)methanamine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is 1S/C10H11N3O/c1-13-6-5-7-8 (10 (11)12-14)3-2-4-9 (7)13/h2-6,10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” has a molecular weight of 189.22 . It is a solid at ambient temperature .

Scientific Research Applications

Cancer Research Applications

Studies have shown that N-hydroxyindole derivatives exhibit promising anti-cancer properties. For example, methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, a compound related to N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, displayed significant anti-glycolytic activity against cancer cells, suggesting its potential as an anti-cancer agent (Granchi et al., 2013).

Plant Biology and Metabolic Engineering

In the field of plant biology, modifications such as hydroxylations or methylations of indole glucosinolates, which are structurally related to this compound, play a crucial role in mediating biological interactions between plants and their environment. This research demonstrates the potential of these compounds in understanding plant defense mechanisms and improving crop resilience (Pfalz et al., 2011).

Antioxidant Properties

Indole derivatives have also been explored for their antioxidant properties. A study on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives revealed that these compounds exhibit considerable antioxidant activity, highlighting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Manufacturing and Synthetic Applications

The synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives, which share structural similarities with this compound, has been reported, demonstrating the feasibility of large-scale manufacturing of such compounds. This research is crucial for the production of pharmaceuticals and other indole-based chemicals (Huang et al., 2010).

Microbial Inhibition

Certain brominated indole derivatives have been found to inhibit the growth of Staphylococcus epidermidis, suggesting the antimicrobial potential of indole-based compounds. This area of research opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria (Segraves & Crews, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . Precautionary statements include P271;P261;P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide plays a vital role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. These interactions are crucial for modulating biochemical pathways and can have significant implications for cellular metabolism and function .

Cellular Effects

The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide on cells are diverse and multifaceted. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can modulate cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by influencing transcription factors and other regulatory proteins. These effects on gene expression can result in changes in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .

Molecular Mechanism

The molecular mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and proteins. By binding to specific sites on these biomolecules, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is relatively stable under ambient conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate enzymes involved in energy production, biosynthesis, and other metabolic pathways, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its accumulation and activity in different tissues, affecting its overall impact on cellular function .

Subcellular Localization

The subcellular localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

N'-hydroxy-1-methylindole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXDZGIFOIGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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